3-(Trifluoromethyl)phenylhydrazine
Description
Significance and Research Context of Fluorinated Arylhydrazines
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov The trifluoromethyl (-CF3) group, in particular, is prized for its unique electronic properties and steric profile. When appended to an arylhydrazine scaffold, the -CF3 group imparts significant changes to the molecule's physicochemical characteristics. nih.gov
Fluorinated arylhydrazines, such as 3-(trifluoromethyl)phenylhydrazine, are of considerable interest to researchers due to the properties conferred by the fluorine atoms. The high electronegativity of fluorine can alter the acidity of nearby protons and influence reaction mechanisms. nih.gov More importantly, the trifluoromethyl group is a lipophilic hydrogen bond acceptor that can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov This increased stability and altered lipophilicity can improve a compound's pharmacokinetic profile, making it a valuable feature in drug design. The introduction of a -CF3 group can also lead to stronger binding affinities with target proteins, potentially increasing the potency of a therapeutic candidate. nih.govnih.gov Consequently, fluorinated arylhydrazines serve as crucial building blocks in the synthesis of advanced pharmaceutical and agrochemical agents. chemimpex.com
Historical Perspectives on Research and Development of Arylhydrazines
The study of hydrazine (B178648) and its derivatives has a rich history dating back to the late 19th century. Hydrazine itself was first isolated by Curtius in 1887. acs.org However, organic derivatives, specifically arylhydrazines, had been prepared several years earlier by the renowned chemist Hermann Emil Fischer. acs.org
Fischer's work laid the foundation for the extensive use of arylhydrazines in organic synthesis. His discovery of the Fischer indole (B1671886) synthesis in 1883 remains one of the most important methods for constructing the indole ring system, a privileged scaffold in many natural products and pharmaceuticals. wikipedia.orgnih.gov This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone (formed from an arylhydrazine and a ketone or aldehyde), demonstrated the synthetic utility of arylhydrazines and spurred further research into their reactivity. wikipedia.orgnih.gov Over the decades, the scope of arylhydrazine chemistry has expanded significantly, with numerous methods developed for their synthesis and their application in creating a wide variety of heterocyclic compounds and as arylation agents. nih.govorganic-chemistry.org
Overview of Contemporary Research Directions for this compound
This compound is a versatile chemical intermediate with growing relevance in several areas of contemporary research. chemimpex.com Its unique combination of a reactive hydrazine moiety and a metabolically robust trifluoromethyl-substituted phenyl ring makes it a valuable precursor in diverse synthetic applications.
Current research efforts utilizing this compound can be broadly categorized:
Pharmaceutical Synthesis: The compound is a key intermediate in the development of novel therapeutic agents. chemimpex.com It is particularly noted for its use in synthesizing potential anti-cancer drugs, where the trifluoromethyl group can enhance biological activity. chemimpex.com For example, it is used to create complex heterocyclic structures like pyrazoles and indoles, which form the core of many biologically active molecules.
Agrochemical Development: In agricultural science, this compound is employed in the synthesis of modern pesticides and herbicides. chemimpex.com The presence of the -CF3 group can significantly modify the biological activity and properties of the resulting agrochemicals, leading to improved efficacy. chemimpex.com
Organic Synthesis and Methodology: Beyond direct application in bioactive compounds, this compound is a tool for developing new synthetic methods. It serves as a versatile partner in cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Research has explored its use in palladium-catalyzed Heck-type reactions and as a source of aryl radicals for arylation of various substrates. nih.govacs.org It is also a classic reagent for the Fischer indole synthesis, allowing for the creation of trifluoromethyl-substituted indoles. nih.govgrafiati.com
The physical and chemical identifiers for this compound are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H7F3N2 |
| CAS Number | 368-78-5 |
| IUPAC Name | [3-(trifluoromethyl)phenyl]hydrazine |
| Appearance | Clear, colorless to yellow liquid |
| Assay (GC) | >94.0% |
| Refractive Index | 1.5010-1.5070 @ 20°C |
Data sourced from Thermo Scientific Chemicals. thermofisher.com
The hydrochloride salt of this compound is also commonly used in synthesis, offering different handling properties as a solid. cymitquimica.com
Table 2: Properties of this compound Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClF3N2 |
| Molecular Weight | 212.6 g/mol |
| CAS Number | 3107-33-3 |
| Appearance | Solid |
Data sourced from various suppliers. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESUCWJKLHXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190274 | |
| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-78-5 | |
| Record name | [3-(Trifluoromethyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 368-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(trifluoromethyl)phenyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZGA5B6Z3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 3-(Trifluoromethyl)phenylhydrazine
The synthesis of this compound is predominantly achieved through two well-established chemical routes. These methods are the nucleophilic aromatic substitution of an activated chlorinated precursor and the diazotization of an aniline (B41778) derivative followed by a reduction step.
Nucleophilic Substitution of Chlorinated Precursors
The nucleophilic aromatic substitution (SNAr) pathway involves the direct displacement of a halide from an aromatic ring by hydrazine (B178648). For this reaction to be feasible, the aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group. wikipedia.orguomustansiriyah.edu.iq The -CF3 group at the meta-position of the precursor, 1-chloro-3-(trifluoromethyl)benzene, renders the ring sufficiently electron-deficient to be susceptible to attack by a strong nucleophile like hydrazine.
On an industrial scale, the direct high-temperature, high-pressure reaction of an aryl chloride with hydrazine can be challenging and energetically costly. Modern industrial syntheses often favor metal-catalyzed cross-coupling reactions, which proceed under milder conditions. The Ullmann condensation, a copper-promoted conversion, is a classic example where a copper catalyst facilitates the coupling of an aryl halide with an amine-based nucleophile like hydrazine. wikipedia.org More contemporary methods utilize palladium-based catalysts, such as in the Buchwald-Hartwig amination, which has been shown to be effective for the coupling of aryl chlorides and bromides with hydrazine. nih.gov These catalyzed processes are advantageous for large-scale production due to higher efficiency, greater selectivity for mono-arylation, and the use of less extreme temperatures and pressures. nih.gov
In a laboratory setting, the nucleophilic aromatic substitution can be performed, though it often requires forcing conditions. The reaction of 1-chloro-3-(trifluoromethyl)benzene with hydrazine hydrate (B1144303) would typically be conducted in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. The general mechanism proceeds via an initial nucleophilic attack by hydrazine on the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step. In the subsequent, faster step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored to yield the final this compound product. uomustansiriyah.edu.iq The presence of the electron-withdrawing trifluoromethyl group is crucial for stabilizing the anionic Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.com
Diazotization-Reduction Approaches
The most common and well-documented laboratory-scale synthesis of this compound involves a two-step sequence starting from 3-(trifluoromethyl)aniline (B124266). The first step is a diazotization reaction to form a diazonium salt, which is then reduced in the second step to the desired hydrazine. google.com This method is highly reliable and provides a clear pathway to the target compound. orgsyn.org
The critical step in this synthetic sequence is the reduction of the intermediate 3-(trifluoromethyl)benzenediazonium salt. Several reducing agents can be employed, each with specific advantages and optimal conditions. The choice of reductant can influence the yield, purity, and ease of workup.
A common and effective reducing agent is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid. youtube.com This method typically provides good yields. Another widely used reagent is sodium sulfite (B76179) (or sodium bisulfite), which offers an alternative reduction pathway. orgsyn.orggoogle.com The table below compares the key features of these primary reducing agents.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Tin(II) Chloride (SnCl₂) | Cold (0-5 °C) aqueous HCl solution | High yields, broad applicability. scirp.org | Workup can be tedious; generates tin-containing waste. orgsyn.orgscirp.org |
| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often requires heating. | Avoids heavy metal waste. | May require longer reaction times or heating; can be less effective for certain substrates. orgsyn.org |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution. | Inexpensive and effective reducing agent. | Can also reduce other functional groups if present. |
The mechanism of the subsequent reduction step depends on the chosen reagent:
With Tin(II) Chloride: The reduction is believed to proceed through a series of single-electron transfers. The Sn(II) ion acts as the reducing agent, donating electrons to the diazonium ion. This process ultimately leads to the formation of the arylhydrazine, with the tin being oxidized to Sn(IV). The final product is typically isolated as its hydrochloride salt. youtube.com
With Sodium Sulfite: The reduction mechanism is thought to involve the initial nucleophilic attack of the sulfite ion on the terminal nitrogen of the diazonium salt. This forms a transient azo-sulfonate intermediate. A second sulfite ion can then add to the system, followed by hydrolysis under acidic conditions, which cleaves the sulfur-nitrogen bonds and liberates the arylhydrazine. wikipedia.org
Advanced Synthetic Strategies for this compound and its Derivatives
Modern organic synthesis continually seeks to improve upon traditional methods, aiming for higher yields, greater selectivity, and more sustainable processes. In the context of this compound, this has translated into a focus on novel catalytic systems and green chemistry principles to streamline its formation and that of related structures.
Catalytic Reaction Development
The use of metal catalysts has revolutionized the synthesis of phenylhydrazine (B124118) derivatives. These catalysts can facilitate reactions under milder conditions and with greater control than classical methods.
While specific silver-catalyzed syntheses of this compound are not extensively documented, the principles of silver catalysis in related reactions are well-established and applicable. Silver catalysts are known to be effective in various transformations, including hydroazidation reactions. thieme.de For instance, silver acetate (B1210297) has been used in the synthesis of stable silver nanoparticles through the reduction by substituted hydrazines like phenylhydrazine. acs.org This indicates the potential for silver compounds to mediate reactions involving the hydrazine moiety. The development of silver-catalyzed methods for the direct synthesis of substituted phenylhydrazines could offer a valuable alternative to traditional multi-step procedures.
Palladium is a prominent transition metal used in the synthesis of aniline and its derivatives, which can be precursors to phenylhydrazines. A notable development is the direct conversion of phenols to primary anilines using hydrazine with a palladium on carbon (Pd/C) catalyst. rsc.orgnih.gov This process involves the formation of a phenylhydrazine intermediate. rsc.org It is conceivable that this methodology could be adapted for the synthesis of this compound from 3-(trifluoromethyl)phenol. The mechanism is thought to involve the reduction of the phenol (B47542) to a cyclohexanone (B45756) intermediate, which then condenses with hydrazine to form a hydrazone. rsc.org Subsequent dehydrogenation and N-N bond cleavage yield the aniline. rsc.org By controlling the reaction conditions, it may be possible to isolate the phenylhydrazine intermediate.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves exploring solvent-free reactions and alternative energy sources.
Solvent-free synthesis, often employing grinding techniques, offers a significant green advantage by eliminating the need for potentially hazardous and polluting organic solvents. researchgate.net This approach has been successfully applied to the synthesis of hydrazides and pyrazoles. researchgate.netresearchgate.net The condensation of hydrazines with carbonyl compounds to form hydrazones can be carried out under solvent-free conditions, often with the aid of a catalyst like fly-ash-H2SO4. jscimedcentral.com These methods are characterized by their simplicity, high yields, and shorter reaction times. jscimedcentral.com The synthesis of this compound could potentially be achieved through a solvent-free adaptation of classical hydrazine synthesis, such as the reduction of a diazonium salt, thereby minimizing waste and environmental impact.
The application of high hydrostatic pressure (HHP) is an emerging green technology in organic synthesis. HHP can accelerate reactions and improve yields without the need for solvents or catalysts. nih.gov This technique has been successfully used for the synthesis of bioactive hydrazones from substituted hydrazines and aldehydes, achieving nearly quantitative yields and simplifying product isolation. nih.gov The use of HHP offers a promising, environmentally benign route to compounds like this compound by facilitating the key bond-forming reactions under solvent- and catalyst-free conditions. nih.gov
Derivatization and Heterocyclic Scaffold Construction
This compound is a versatile building block in organic synthesis, primarily utilized for the construction of various nitrogen-containing heterocyclic scaffolds. Its utility stems from the reactive hydrazine moiety, which readily undergoes condensation and cyclization reactions.
The initial and pivotal step in many synthetic routes involving this compound is its reaction with a carbonyl compound (an aldehyde or a ketone) to form a phenylhydrazone. vedantu.comstackexchange.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. youtube.com
The resulting 3-(trifluoromethyl)phenylhydrazones are stable, often crystalline, compounds that serve as crucial intermediates for subsequent cyclization reactions. nih.gov The formation of these hydrazones is a high-yield process and is fundamental to the synthesis of a wide array of heterocyclic systems. scirp.org The trifluoromethyl group on the phenyl ring is electronically withdrawing, which can influence the reactivity of the hydrazine and the properties of the resulting hydrazone. nih.gov
General Reaction for Hydrazone Formation:

Reaction of this compound with an aldehyde or ketone to form the corresponding hydrazone.
The Knorr pyrazole (B372694) synthesis is a classic and widely used method for constructing the pyrazole ring system. rsc.org This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. rsc.orgresearchgate.net When this compound reacts with an unsymmetrical 1,3-diketone, the formation of two possible regioisomeric pyrazoles can occur. rsc.org
Regioselectivity is a critical aspect of this synthesis and is influenced by several factors, including the nature of the substituents on the diketone, the solvent, and the pH of the reaction medium. rsc.orgorganic-chemistry.org The trifluoromethyl group (CF₃) on the phenylhydrazine is a strong electron-withdrawing group, which affects the nucleophilicity of the two nitrogen atoms. The nitrogen atom attached to the phenyl ring (N1) is less nucleophilic than the terminal nitrogen atom (N2). In the reaction with a trifluoromethyl-substituted β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione, the initial attack typically occurs from the more nucleophilic terminal -NH₂ group onto one of the carbonyl carbons. Subsequent cyclization and dehydration lead to the pyrazole product. rsc.org
Studies have shown that using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can significantly enhance regioselectivity compared to protic solvents like ethanol. organic-chemistry.org For reactions involving trifluoromethyl-substituted diketones, the electronic effects of the substituents play a major role in directing the cyclization to form a single predominant regioisomer. mdpi.comnih.gov
Table 1: Regioselectivity in the Reaction of this compound with Unsymmetrical 1,3-Diketones
| 1,3-Diketone (R¹-CO-CH₂-CO-R²) | R¹ | R² | Major Pyrazole Isomer | Minor Pyrazole Isomer | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | CF₃ | CH₃ | 1-(3-(Trifluoromethyl)phenyl)-3-methyl-5-(trifluoromethyl)pyrazole | 1-(3-(Trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)pyrazole | rsc.org |
| Benzoylacetone | Ph | CH₃ | 1-(3-(Trifluoromethyl)phenyl)-5-methyl-3-phenylpyrazole | 1-(3-(Trifluoromethyl)phenyl)-3-methyl-5-phenylpyrazole | organic-chemistry.org |
This table illustrates the typical regiochemical outcome based on the electronic and steric properties of the diketone substituents.
Pyrazolones, also known as pyrazolinones, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. They are synthesized through the condensation reaction of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate. orientjchem.orgnih.gov
In this reaction, this compound reacts with ethyl acetoacetate, typically under reflux in a solvent like ethanol. orientjchem.org The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization through the attack of the N1 nitrogen onto the ester carbonyl group, followed by the elimination of ethanol. This process yields 3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one. This reaction is a reliable method for the preparation of substituted pyrazolones, which are themselves valuable precursors in medicinal chemistry. nih.gov
General Reaction for Pyrazolone (B3327878) Formation:

Synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.
The Fischer indole (B1671886) synthesis is one of the oldest and most important methods for preparing indole rings. wikipedia.orgbyjus.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ or pre-synthesized from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgnih.govjk-sci.com
When this compound is used, it first reacts with a ketone or aldehyde to form the corresponding 3-(trifluoromethyl)phenylhydrazone. ijarsct.co.in Under acidic conditions (using Brønsted or Lewis acids), this intermediate isomerizes to an enehydrazine tautomer. nih.gov This is followed by a rsc.orgrsc.org-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond. wikipedia.orgnih.gov The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to produce the final aromatic indole ring. wikipedia.orgbyjus.com
The position of the trifluoromethyl group on the phenyl ring directs the cyclization, leading to the formation of a 6-(trifluoromethyl)-substituted indole. The choice of the carbonyl component determines the substitution pattern at positions 2 and 3 of the indole ring. thermofisher.com The robustness of the N-CF₃ indole motif to both acidic and basic conditions makes it a valuable scaffold in various applications. nih.gov
Table 2: Synthesis of Indole Derivatives via Fischer Indole Synthesis
| Carbonyl Compound | Resulting Indole Derivative | Reference |
| Acetone | 2-Methyl-6-(trifluoromethyl)-1H-indole | ijarsct.co.in |
| Ethyl pyruvate | Ethyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate | nih.gov |
| Cyclohexanone | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)carbazole | wikipedia.org |
Cyclization Reactions to Heterocycles
Fused-Ring Pyrazoles
The synthesis of fused-ring pyrazoles utilizing this compound as a key reactant is a significant area of research, leading to the formation of complex heterocyclic structures with potential applications in medicinal chemistry. proquest.com A notable example involves the acid-catalyzed condensation of a 1,3-diketone with this compound to yield a trifluoromethylated fused-ring pyrazole. For instance, the reaction of 2-acetyl-1,3-indanedione with 4-(trifluoromethyl)phenylhydrazine (B1295192), in the presence of a catalytic amount of concentrated sulfuric acid in ethanol, produces a tricyclic, trifluoromethylated indenopyrazole. proquest.com
Another important class of fused-ring pyrazoles are the pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. The synthesis of these compounds often begins with the reaction of a pyrimidine (B1678525) derivative with a hydrazine. For example, 4,6-dichloropyrimidine-5-carboxaldehyde can react with various hydrazines to form 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net These intermediates are versatile and can be further functionalized. researchgate.net The general synthetic strategy for pyrazolo[3,4-d]pyrimidines can involve the initial formation of a pyrazole ring followed by the construction of the fused pyrimidine ring. For instance, the reaction of ethoxymethylenemalononitrile (B14416) with phenylhydrazine yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which can then be converted to the corresponding carboxamide and subsequently cyclized with urea (B33335) to form a 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. nih.gov
The reaction conditions for these syntheses can be tailored to favor the formation of specific isomers. For example, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with aromatic hydrazines is typically performed at high temperatures without an external base, whereas reactions with aliphatic hydrazines proceed at room temperature in the presence of a base. researchgate.net
Table 1: Synthesis of Fused-Ring Pyrazoles
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Reference |
| 2-Acetyl-1,3-indanedione | 4-(Trifluoromethyl)phenylhydrazine | Tricyclic trifluoromethylated indenopyrazole | Concentrated H2SO4 (catalyst), Ethanol, Reflux | proquest.com |
| 4,6-Dichloropyrimidine-5-carboxaldehyde | Aromatic hydrazines | 1-Substituted 4-chloropyrazolo[3,4-d]pyrimidines | High temperature, no external base | researchgate.net |
| 4,6-Dichloropyrimidine-5-carboxaldehyde | Aliphatic hydrazines | 1-Substituted 4-chloropyrazolo[3,4-d]pyrimidines | Room temperature, external base | researchgate.net |
| Ethoxymethylenemalononitrile | Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | - | nih.gov |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | Fusion | nih.gov |
Preparation of Thiourea (B124793) Derivatives
Thiourea derivatives of this compound are synthesized through the reaction of the hydrazine with an appropriate isothiocyanate. A general method involves reacting this compound with a substituted isothiocyanate in a suitable solvent. sci-hub.semdpi.com For example, N-(substituted phenyl/cyclohexyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro- proquest.comnih.govnih.govtriazolo[4,3-a]pyrazine-7-carbothioamides have been synthesized by reacting 3-(trifluoromethyl)-5,6,7,8-tetrahydro- proquest.comnih.govnih.govtriazolo[4,3-a]pyrazine with a substituted isothiocyanate in the presence of triethylamine. sci-hub.se
The synthesis of the isothiocyanate precursors can be achieved through various methods. One common approach is the reaction of a primary amine with carbon disulfide. nih.gov For instance, 3-(trifluoromethyl)phenyl isothiocyanate can be prepared from 3-(trifluoromethyl)aniline. sigmaaldrich.com
The reaction of a hydrazine with an isothiocyanate typically proceeds via nucleophilic addition of the hydrazine to the carbon atom of the isothiocyanate group. The resulting thiourea derivatives can be isolated and purified by standard techniques such as crystallization. orientjchem.org These compounds are of interest due to their potential biological activities. mdpi.comresearchgate.net
Table 2: Preparation of Thiourea Derivatives
| Hydrazine Derivative | Isothiocyanate | Product | Reaction Conditions | Reference |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- proquest.comnih.govnih.govtriazolo[4,3-a]pyrazine | Substituted isocyanate/thioisocyanate | N-(substituted phenyl/cyclohexyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro- proquest.comnih.govnih.govtriazolo[4,3-a] pyrazine-7-carboxamides/carbothioamides | Triethylamine, mild conditions | sci-hub.se |
| Hydrazide | Phenyl isothiocyanate | Hydrazinecarbothioamides | Absolute ethanol, reflux | orientjchem.org |
Synthesis of Schiff Bases from this compound
Schiff bases are synthesized through the condensation reaction of a primary amine, such as this compound, with an aldehyde or a ketone. nih.govyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine group (-C=N-).
The synthesis of Schiff bases derived from phenylhydrazine and its derivatives is a well-established process. chemrxiv.org The reaction is often carried out by refluxing the hydrazine and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. researchgate.net For example, a variety of Schiff bases have been synthesized by reacting phenylhydrazine with different aromatic aldehydes. researchgate.net
In a specific example, the reaction of isovanillin (B20041) with phenylhydrazine under microwave irradiation has been reported to produce the corresponding Schiff base in excellent yield. nih.gov The formation of the Schiff base can be confirmed by spectroscopic methods, such as IR and NMR spectroscopy, which show the characteristic C=N stretching frequency and the disappearance of the carbonyl and primary amine signals. nih.gov
Table 3: Synthesis of Schiff Bases
| Hydrazine Derivative | Carbonyl Compound | Product | Reaction Conditions | Reference |
| Phenylhydrazine | Aromatic aldehydes | 2-(2-benzylidene-hydrazinyl)benzo[d]oxazole derivatives | - | researchgate.net |
| Phenylhydrazine | Isovanillin | Schiff base | Microwave irradiation (900 W) | nih.gov |
| 3-(Trifluoromethyl)-1-phenyl-2-pyrazolin-5-one | Aromatic aldehydes | 4-Arylidene-pyrazolones | Thermal condensation | researchgate.net |
Chemical Reactivity and Mechanistic Studies
Fundamental Reaction Types of 3-(Trifluoromethyl)phenylhydrazine
This compound participates in a variety of chemical transformations characteristic of the hydrazine (B178648) functional group, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions to Azo Compounds
Phenylhydrazines can be oxidized to form azo compounds. In the case of this compound, oxidation leads to the formation of (E)-bis[3-(trifluoromethyl)phenyl]diazene. This transformation involves the coupling of two molecules of the hydrazine with the loss of hydrogen. While specific oxidizing agents for this exact transformation are varied, reagents commonly used for oxidizing substituted hydrazines include mild oxidizing agents. The resulting azo compound is noted as a highly reactive and unstable species, often used as a precursor in further organic synthesis. lookchem.com
Table 1: Oxidation of this compound
| Reactant | Product | Description |
| This compound | (E)-bis[3-(trifluoromethyl)phenyl]diazene | The oxidation reaction results in the formation of a symmetrical azo compound, which is a valuable, albeit reactive, synthetic intermediate. lookchem.com |
Reduction Reactions to Amines
The hydrazine group can be reduced, cleaving the nitrogen-nitrogen single bond to yield corresponding amines. The reduction of this compound produces 3-(Trifluoromethyl)aniline (B124266) and ammonia (B1221849). wikipedia.org This conversion is a key synthetic route to trifluoromethyl-substituted anilines, which are important building blocks in medicinal chemistry and materials science. Various reducing agents can accomplish this transformation. For instance, low-valent titanium reagents, prepared from titanium tetrachloride (TiCl₄) and magnesium (Mg), have been shown to effectively reduce phenylhydrazine (B124118) to aniline (B41778) under mild conditions. researchgate.net Catalytic transfer hydrogenation using reagents like hydrazine hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst is another effective method for reducing substituted nitroarenes to anilines, and similar principles apply to the reduction of the hydrazine moiety. nih.gov
Table 2: Reduction of this compound
| Reactant | Reducing System (Example) | Product |
| This compound | TiCl₄/Mg | 3-(Trifluoromethyl)aniline wikipedia.org |
| This compound | Hydrazine Hydrate / Pd/C | 3-(Trifluoromethyl)aniline wikipedia.orgnih.gov |
Nucleophilic Substitution Pathways at Hydrazine Nitrogen Atoms
The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them effective nucleophiles. This compound can participate in nucleophilic substitution reactions where it attacks electrophilic centers. nih.gov For example, it can react with carbonyl compounds such as aldehydes and ketones to form phenylhydrazones. ncert.nic.inyoutube.com This reactivity is fundamental to many classic organic reactions. The nucleophilicity of the hydrazine is, however, modulated by the electronic effects of the trifluoromethyl group on the phenyl ring.
Role of the Trifluoromethyl Group in Reactivity
The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties.
Electronic Effects on Reaction Kinetics
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. nih.govmdpi.com This strong electron withdrawal has several consequences for the reactivity of this compound:
Decreased Nucleophilicity: The -CF₃ group deactivates the phenyl ring and pulls electron density away from the hydrazine moiety. This reduces the electron density on the nitrogen atoms, making them less nucleophilic compared to unsubstituted phenylhydrazine. Consequently, reactions involving nucleophilic attack by the hydrazine, such as hydrazone formation, may require more forcing conditions or proceed at a slower rate.
Increased Acidity: The electron-withdrawing nature of the -CF₃ group increases the acidity of the N-H protons of the hydrazine group compared to phenylhydrazine itself.
Influence on Reaction Rates: In reactions where the phenylhydrazine acts as a nucleophile, the presence of the -CF₃ group generally decreases the reaction rate. Conversely, in reactions where the aromatic ring is attacked by electrophiles, the -CF₃ group is strongly deactivating. Studies on the reaction of various substituted phenylhydrazines with oxyhemoglobin have shown that electron-withdrawing groups can influence the reaction rate, though the effect is complex and depends on the specific reaction. nih.gov
Steric Hindrance Considerations in Isomers
Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. The position of the substituent on the phenyl ring is critical.
Meta-Position: In this compound, the -CF₃ group is in the meta position relative to the hydrazine group. This placement results in minimal direct steric hindrance for reactions occurring at the hydrazine nitrogens. The meta position is sufficiently removed from the reaction center, allowing nucleophiles or electrophiles to approach the hydrazine moiety with relative ease. This contrasts with ortho-substituted isomers, where a bulky group can physically block the reaction site.
Comparison with Ortho Isomer: The 2-(Trifluoromethyl)phenylhydrazine isomer would experience significantly more steric hindrance. The proximity of the -CF₃ group to the hydrazine would impede the approach of reactants and could influence the conformation of the hydrazine group, thereby affecting its reactivity. For instance, in syntheses of heterocyclic compounds like pyrazoles, a meta substituent is often preferred to avoid the steric clash that can occur during the cyclization step with an ortho substituent. Although the fluorine atom is larger than hydrogen, the trifluoromethyl group is often considered to have only a small to moderate steric footprint, but its placement is key. mdpi.comresearchgate.net
Hydrazine Moiety Reactivity
The two nitrogen atoms of the hydrazine group in this compound are central to its chemical transformations. These reactions include oxidation, reduction, and acylation, each proceeding through distinct mechanistic pathways.
Nitrogen-Centered Reactivity
The nitrogen atoms of this compound are the primary sites of chemical reactions, acting as nucleophiles in various transformations.
Oxidation: Arylhydrazines can be oxidized to a range of products, with the most common being the corresponding azo compounds. The oxidation of this compound can be achieved using various oxidizing agents. For instance, metal-free oxidation methods, such as using trichloroisocyanuric acid (TCCA) in an organic solvent like THF, have been shown to be highly efficient for the synthesis of both symmetrical and unsymmetrical azo compounds from hydrazine derivatives. organic-chemistry.org Another environmentally friendly approach involves the use of an NOx system for the aerobic oxidation of arylhydrazides. rsc.org While specific yields for the oxidation of this compound are not extensively reported in readily available literature, the general applicability of these methods to substituted arylhydrazines suggests their potential for this transformation.
Reduction: The hydrazine moiety can be reduced to the corresponding amine. The catalytic hydrogenation of nitroaromatics is a common method to produce anilines, and a similar approach can be applied to the reduction of arylhydrazines. google.com For example, the catalytic hydrogenation of a nitrobenzotrifluoride can yield the corresponding trifluoromethylaniline. google.com While direct catalytic hydrogenation of this compound to 3-(trifluoromethyl)aniline is a feasible reaction, specific catalyst systems and reaction conditions with yields are not widely documented in general literature. However, processes for the selective hydrogenation of nitriles to primary amines using palladium on carbon (Pd/C) have been developed, which could potentially be adapted for the reduction of the N-N bond in hydrazines. nih.govnih.gov
Acylation: The nucleophilic nitrogen atoms of this compound readily react with acylating agents such as acid chlorides and anhydrides to form N-acylphenylhydrazines. wustl.edu The reaction with acetic anhydride, for instance, would be expected to yield N-acetyl-3-(trifluoromethyl)phenylhydrazine. youtube.comresearchgate.net These reactions typically proceed under mild conditions. wustl.edu The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate). youtube.com
Table 1: Examples of Nitrogen-Centered Reactions of Arylhydrazines
| Reaction Type | Reagent/Catalyst | Product Type | General Yield Range |
| Oxidation | Trichloroisocyanuric Acid (TCCA) | Azo Compound | 82-97% organic-chemistry.org |
| Oxidation | NOx system, O2 | Azo Compound | High rsc.org |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Aniline | Moderate to High nih.govnih.gov |
| Acylation | Acid Anhydride | N-Acylphenylhydrazine | High wustl.edu |
Note: The yields are general for arylhydrazines and may vary for this compound.
Tautomerism and Isomerization in Reaction Mechanisms
Tautomerism and isomerization are fundamental concepts in understanding the reaction mechanisms involving this compound, particularly in the formation of heterocyclic compounds.
A prime example is the Fischer indole (B1671886) synthesis , a cornerstone reaction in organic chemistry for the preparation of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnumberanalytics.comyoutube.combyjus.com The mechanism of this reaction intricately involves both tautomerism and a sigmatropic rearrangement.
The initial step is the condensation of this compound with a carbonyl compound to form a 3-(trifluoromethyl)phenylhydrazone . This hydrazone then undergoes a crucial tautomerization to its corresponding ene-hydrazine form. wikipedia.orgnumberanalytics.combyjus.com This step is acid-catalyzed and establishes an equilibrium between the two tautomers.
Following tautomerization, the ene-hydrazine undergoes a vanderbilt.eduvanderbilt.edu-sigmatropic rearrangement, a concerted pericyclic reaction, which leads to the formation of a new carbon-carbon bond and breaks the N-N bond. wikipedia.orgnumberanalytics.com Subsequent steps involving cyclization and elimination of ammonia lead to the final indole product. wikipedia.orgnumberanalytics.combyjus.com The regioselectivity of the indole formation from unsymmetrical ketones can be influenced by the reaction conditions and the nature of the substituents on the phenylhydrazine. youtube.com
The trifluoromethyl group on the phenyl ring can influence the reactivity and the position of the tautomeric equilibrium. A study on the tautomeric equilibrium of trifluoroacetaldehyde (B10831) arylhydrazones revealed that the electron-withdrawing trifluoromethyl group has a strong impact on the hydrazono-azo tautomeric ratio. vanderbilt.edulookchem.com In nonpolar solvents, the hydrazone form is generally favored, while in more polar solvents, the equilibrium can shift. vanderbilt.edulookchem.com This highlights the subtle interplay of substituent effects and solvent polarity in determining the predominant tautomeric form, which in turn affects the subsequent reaction pathways.
Isomerization is also a key feature of hydrazone derivatives. Studies on hydrazone-based molecular switches have shown that E/Z isomerization around the C=N double bond can be induced photochemically or by changes in pH. vanderbilt.edu The mechanism of this isomerization can involve rotation around the C=N bond or a pathway involving tautomerization to an azo intermediate followed by rotation around the C-N single bond.
Table 2: Fischer Indole Synthesis with Substituted Phenylhydrazines
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Yield | Reference |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid, reflux | 2,3,3-Trimethyl-5-nitroindolenine | 10% | nih.gov |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-Trimethyl-5-nitroindolenine | 30% | nih.gov |
| o,m-Tolylhydrazine | Isopropyl methyl ketone | Acetic acid, RT | Methyl indolenines | High | nih.gov |
| o,m-Tolylhydrazine | 2-Methylcyclohexanone | Acetic acid, RT | Methyl indolenines | High | nih.gov |
Note: This table illustrates the Fischer indole synthesis with various substituted phenylhydrazines to provide context. Specific yield data for the reaction of this compound with a range of ketones would require more targeted synthetic studies.
Applications in Advanced Materials and Chemical Sciences
Role in Material Science Innovations
In material science, 3-(Trifluoromethyl)phenylhydrazine serves as a specialized building block for creating advanced materials with specific, enhanced properties. chemimpex.com Its incorporation into larger molecular structures can improve durability and resistance to environmental factors. chemimpex.com
While direct applications in large-scale polymer production are not extensively documented, the foundational chemistry of phenylhydrazine (B124118) derivatives is relevant to the synthesis of certain polymers. Phenylhydrazine and its derivatives can react with aldehydes, such as formaldehyde (B43269), to form terpolymers. For instance, research has demonstrated the synthesis of a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer by refluxing the monomers in a solvent like dimethylformamide. nih.gov This type of polycondensation reaction highlights the potential for hydrazine (B178648) compounds to act as monomers in creating novel polymer chains.
The introduction of a trifluoromethyl group onto the phenylhydrazine structure, as in this compound, is a strategic modification. This group can enhance the properties of resulting polymers, contributing to greater chemical resistance, thermal stability, and altered surface properties (hydrophobicity) in coatings. chemimpex.com
The primary role of this compound in material science is as a key intermediate in the synthesis of a wide range of specialty chemicals. chemimpex.com Its unique structure is leveraged to build more complex molecules for various industries.
Key application areas include:
Pharmaceuticals: The compound is a crucial starting material for synthesizing diverse pharmaceutical agents. guidechem.com Its trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates. It has been notably used in the development of potential anticancer agents, such as isosteviol-fused pyrazolines and pyrazoles.
Agrochemicals: It is employed in the formulation of modern pesticides and herbicides, where the trifluoromethyl group contributes to the efficacy of the final product. chemimpex.com
Dyes and Pigments: The compound serves as an intermediate in the production of vibrant and stable colorants. chemimpex.com
Complex Organic Synthesis: It is used to synthesize other specialized chemical structures, such as N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides. fishersci.ca
The table below summarizes the types of specialty chemicals derived from this compound.
| Class of Specialty Chemical | Specific Examples/Target Molecules | Contribution of this compound | Reference |
|---|---|---|---|
| Pharmaceuticals | Isosteviol-fused pyrazolines, pyrazoles | Serves as a key building block; the -CF₃ group enhances biological activity. | |
| Agrochemicals | Pesticides, Herbicides | Used as an intermediate to create active ingredients with improved efficacy. | chemimpex.com |
| Dyes and Pigments | Various colorants | Acts as a precursor in the synthesis of stable and vibrant dyes. | chemimpex.com |
Analytical Chemistry Applications
In analytical chemistry, this compound and its isomers are valued as reagents for the detection and quantification of other chemical substances, particularly carbonyl compounds. chemimpex.comresearchgate.net
Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is easier to detect and measure. This compound functions as an effective derivatization reagent, especially for aldehydes and ketones. researchgate.net The hydrazine group (-NHNH₂) readily reacts with the carbonyl group (C=O) of an aldehyde or ketone in an acidic medium to form a stable hydrazone derivative. researchgate.net
This reaction is useful for several reasons:
It creates a more stable, less volatile derivative.
The trifluoromethyl group enhances the detector response in certain analytical instruments, such as those using an electron capture detector (ECD). scholaris.ca
It allows for the analysis of small, volatile molecules like formaldehyde, which are otherwise difficult to measure directly. nih.gov
The derivatization reaction with this compound and related compounds forms the basis of sensitive methods for quantifying carbonyls in various samples, including air and biological tissues. scholaris.canih.gov
A notable application is in the measurement of airborne formaldehyde, a common indoor pollutant. A validated method uses a closely related compound, 3,5-bis(trifluoromethyl)phenylhydrazine (B1332102) (TFMPH), to trap and quantify formaldehyde. researchgate.netscholaris.ca
The assay involves the following steps:
Sample Collection: Air is drawn through a solid-phase extraction (SPE) cartridge coated with TFMPH. researchgate.net
Derivatization: Formaldehyde in the air reacts with the TFMPH on the cartridge to form a stable formaldehyde-TFMPH hydrazone. scholaris.ca
Analysis: The captured hydrazone is then analyzed using gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS). researchgate.netscholaris.ca
This method provides a low detection limit of 74 nanograms of formaldehyde per sample. researchgate.netscholaris.ca Field studies have shown that the TFMPH method correlates well with established formaldehyde detection methods, including the US Environmental Protection Agency (EPA) Method TO-11 (using 2,4-dinitrophenylhydrazine (B122626), DNPH) and the NIOSH Chromotropic Acid (CTA) method. scholaris.ca
The table below presents a comparison of the TFMPH method with other standard formaldehyde detection assays based on field study results.
| Method Comparison | **Correlation Coefficient (R²) ** | Slope | Notes | Reference |
| TFMPH vs. DNPH (EPA TO-11) | 0.93 | 1.09 | Shows strong positive correlation between the two methods. | scholaris.ca |
| TFMPH vs. CTA (NIOSH 3500) | 0.96 | 1.01 | Indicates excellent agreement with the chromotropic acid method. | scholaris.ca |
These findings demonstrate that derivatization with trifluoromethylphenylhydrazine compounds provides a viable and robust analytical strategy for the sensitive and accurate quantification of formaldehyde in environmental samples. scholaris.ca
Development of Detection and Quantification Methods
Chromatographic Analysis Techniques (GC-ECD, GC-MS/SIM, HPLC, RRLC)
The detection and quantification of this compound and its derivatives are crucial in various scientific applications. Chromatographic techniques are paramount for this purpose, offering high sensitivity and selectivity. While direct analytical methods for this compound are not extensively detailed in publicly available research, significant insights can be drawn from studies on closely related fluorinated phenylhydrazine compounds, such as 3,5-bis(trifluoromethyl)phenylhydrazine (TFMPH). These analogues serve as excellent models for the chromatographic behavior and potential analytical strategies for this compound. Phenylhydrazines, in general, are well-known derivatizing agents for carbonyl compounds, and the resulting hydrazones are frequently analyzed by chromatographic methods. researchgate.netvedantu.comyoutube.com
Gas Chromatography-Electron Capture Detection (GC-ECD)
Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive technique for detecting molecules with electrophilic functional groups, such as the trifluoromethyl group. The trifluoromethyl moiety makes compounds like this compound and its derivatives excellent candidates for GC-ECD analysis.
Research on the analogous compound, 3,5-bis(trifluoromethyl)phenylhydrazine (TFMPH), demonstrates the power of this technique. TFMPH has been successfully used as a derivatizing agent for airborne formaldehyde, with subsequent analysis by GC-ECD. scholaris.catandfonline.com In these studies, solid-phase extraction (SPE) cartridges coated with TFMPH capture formaldehyde, forming a stable hydrazone. This derivative is then analyzed by GC-ECD.
Key findings from these studies show that the method is both sensitive and reliable. The detection limit for formaldehyde using the TFMPH derivatization followed by GC-ECD analysis was found to be 74 ng per sample. scholaris.catandfonline.comepa.govresearchgate.net Furthermore, a field study comparing this method against established techniques, such as the 2,4-dinitrophenylhydrazine (DNPH) method (EPA method TO-11) and the chromotropic acid (CTA) method (NIOSH method 3500), showed excellent correlation. scholaris.caresearchgate.net
| Parameter | Finding | Reference |
| Derivatizing Agent | 3,5-bis(trifluoromethyl)phenylhydrazine (TFMPH) | scholaris.ca |
| Analyte | Formaldehyde | scholaris.ca |
| Detection Limit (GC-ECD) | 74 ng per sample | scholaris.catandfonline.comepa.gov |
| **Correlation vs. DNPH Method (R²) ** | 0.93 | scholaris.ca |
| Correlation vs. CTA Method (R²) | 0.96-0.99 | scholaris.caresearchgate.net |
| Sample Stability (Spiked) | Stable for at least 7-14 days at -20°C | scholaris.caresearchgate.net |
This interactive table summarizes the key research findings for the analysis of formaldehyde using TFMPH derivatization and GC-ECD detection.
The high sensitivity of the ECD to the trifluoromethyl groups on the phenylhydrazine derivative is a key advantage, allowing for trace-level detection in environmental and occupational samples. epa.govresearchgate.net
Gas Chromatography-Mass Spectrometry/Selected Ion Monitoring (GC-MS/SIM)
Gas Chromatography-Mass Spectrometry (GC-MS) offers greater specificity than GC-ECD by providing mass-to-charge ratio information, which aids in compound identification. When operated in Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions of interest, which significantly enhances sensitivity, making it suitable for quantitative analysis of trace components. researchgate.netshimadzu.com.aushimadzu.com
The analysis of TFMPH-derivatized formaldehyde has also been successfully demonstrated using GC-MS/SIM. scholaris.caresearchgate.net This approach provides a viable and robust alternative to GC-ECD. Research indicates that the detection limit achieved with GC-MS/SIM is comparable to that obtained by GC-ECD. scholaris.ca The ability to select specific, characteristic ions for the target hydrazone derivative minimizes interference from matrix components, thereby improving the reliability of the analysis. silcotek.com
| Technique | Key Finding | Reference |
| GC-MS/SIM | Feasible for analysis of TFMPH-derivatized formaldehyde. | epa.govresearchgate.net |
| Detection Limit | Comparable to that obtained by GC-ECD. | scholaris.ca |
| Advantage | High specificity and sensitivity for quantitative analysis. | researchgate.netshimadzu.com.au |
This interactive table highlights the findings related to the GC-MS/SIM analysis of TFMPH derivatives.
The combination of full-scan and SIM modes, sometimes referred to as Fast Automated Scan/SIM Technique (FASST), can provide both high-sensitivity quantitative data for target compounds and qualitative information for screening unknown analytes in the same run. shimadzu.com.aushimadzu.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating and quantifying compounds that may not be sufficiently volatile or thermally stable for GC analysis. For phenylhydrazine compounds, HPLC offers a robust analytical solution.
A patented method for the determination of various phenylhydrazine compound residues in bulk drugs demonstrates the utility of HPLC in this context. google.com Although this method does not specifically name this compound, its principles are directly applicable. The method employs a phenyl-bonded silica (B1680970) gel stationary phase and a gradient elution with a mobile phase consisting of an organic solvent and a buffer. google.com This approach achieves high sensitivity, capable of detecting phenylhydrazine impurities at levels as low as 0.75 ppm, and demonstrates excellent specificity and precision. google.com The use of a phenyl column is strategic, as it can offer unique selectivity for aromatic compounds like phenylhydrazines through π-π interactions.
| Parameter | Specification | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | google.com |
| Application | Detection of trace phenylhydrazine compound residues in drugs | google.com |
| Stationary Phase | Phenyl bonded silica gel | google.com |
| Mobile Phase | Gradient elution with organic phase and buffer solution | google.com |
| Sensitivity | Down to 0.75 ppm | google.com |
This interactive table outlines a general HPLC method developed for the analysis of phenylhydrazine compounds.
Derivatization is also a common strategy in HPLC analysis. Phenylhydrazines, including 3-nitrophenylhydrazine (B1228671) (3-NPH), are used to tag other molecules, such as carbonyls or carboxylic acids, to enhance their detection by UV or mass spectrometric detectors coupled to the HPLC system. nih.govrsc.org
Rapid Resolution Liquid Chromatography (RRLC)
Rapid Resolution Liquid Chromatography (RRLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and higher resolution without compromising separation efficiency.
While specific RRLC methods for this compound are not detailed in the reviewed literature, the principles of RRLC suggest it would be a highly effective technique. Research comparing HPLC and RRLC for the analysis of dinitrophenylhydrazone derivatives of carbonyls has shown that RRLC can significantly reduce analysis time while maintaining or improving analytical performance. researchgate.net Given the successful application of HPLC to phenylhydrazine compounds, it is reasonable to infer that an RRLC method could be developed to provide faster and more efficient analysis of this compound and its derivatives.
Biological and Medicinal Chemistry Research
Design and Synthesis of Bioactive Derivatives
The strategic incorporation of 3-(Trifluoromethyl)phenylhydrazine into molecular frameworks is a cornerstone of modern drug discovery, enabling the development of new pharmaceutical scaffolds and the optimization of drug-like properties.
This compound and its hydrochloride salt are recognized as important intermediates in the synthesis of various pharmaceutical compounds, including inhibitors and agents with potential anticancer activity. chemicalbook.comchemicalbook.com The compound serves as a versatile starting material for creating more complex heterocyclic structures, such as pyrazoles and indazoles, which are considered "privileged scaffolds" in drug discovery due to their ability to bind to multiple biological targets. scilit.comnih.govresearchgate.net For instance, it is used in the synthesis of isosteviol-fused pyrazolines and pyrazoles. chemicalbook.com The synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the calcimimetic drug Cinacalcet, also originates from a related trifluoromethylbenzene derivative, highlighting the importance of this structural motif in building blocks for approved drugs. nih.gov The development of efficient synthetic methods to incorporate the trifluoromethylphenyl group is an active area of research, aiming to create diverse molecular libraries for screening. hovione.com
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives incorporating the trifluoromethylphenyl group, these studies reveal how molecular modifications influence efficacy. In one study on indazole derivatives, compounds containing electron-withdrawing groups, such as a (trifluoromethyl)phenyl group, demonstrated higher levels of inhibitory activity compared to those with electron-donating groups. nih.gov
Similarly, in the development of pyrazole (B372694) derivatives as antibacterial agents, the presence of a trifluoromethyl group on the N-aryl moiety was found to be a key factor. nih.gov For example, a trifluoromethyl-substituted pyrazole derivative (Compound 13 in the study) showed good activity against several bacterial strains, with a Minimum Inhibitory Concentration (MIC) as low as 3.12 μg/mL against a strain of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, replacing this group with a carboxylic acid eliminated the antibacterial activity, demonstrating the critical role of the trifluoromethyl substituent. nih.gov These SAR studies guide medicinal chemists in fine-tuning molecular structures to enhance potency and selectivity. researchgate.net
The inclusion of fluorine, particularly as a trifluoromethyl (-CF3) group, is a widely used strategy in modern drug design to enhance the pharmacokinetic profile of a molecule. hovione.commdpi.com The -CF3 group possesses unique properties that can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME).
Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450. acs.orgtandfonline.com Replacing a metabolically vulnerable methyl group with a -CF3 group can block this pathway, thereby increasing the drug's half-life and bioavailability. mdpi.comwikipedia.org
Lipophilicity : The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate cellular membranes. mdpi.com This property is crucial for a drug to reach its target site within the body. mdpi.comtandfonline.com Careful modulation of lipophilicity is essential, and the trifluoromethyl group provides a powerful tool for this optimization. nih.gov
Binding Affinity : The strong electron-withdrawing nature of the -CF3 group alters the electronic properties of the molecule, which can lead to stronger binding interactions with target proteins or enzymes. tandfonline.comresearchgate.net This can enhance the potency of the drug.
By influencing these key pharmacokinetic and pharmacodynamic parameters, the strategic placement of a trifluoromethyl group, as seen in derivatives of this compound, can significantly improve a compound's potential to become an effective drug. researchgate.netresearchgate.net
Investigating Biological Activities of this compound Derivatives
The versatile scaffold provided by this compound has enabled the development of derivatives with a range of biological activities, with antimicrobial research being a particularly promising area.
The rise of antibiotic resistance has spurred the search for new classes of antimicrobial agents. Derivatives of this compound have emerged as a promising source of novel compounds with potent activity against pathogenic bacteria.
Numerous studies have demonstrated the antibacterial potential of molecules derived from or containing the trifluoromethylphenyl moiety. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
For example, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and tested against various bacterial strains. nih.gov Several of these compounds were effective inhibitors of antibiotic-resistant Gram-positive bacteria. nih.govrsc.org One of the most potent compounds, a dichloro-substituted derivative, showed MIC values as low as 1.56 μg/mL against MRSA and Enterococcus faecalis. nih.gov Another trifluoromethyl-substituted derivative in the same series also displayed good activity, with an MIC of 3.12 μg/mL against an MRSA strain. nih.gov
In a different study, aminoguanidine (B1677879) hydrazone derivatives were synthesized. The 3-(4-trifluoromethyl)-benzyloxy derivative showed significant potency against S. aureus with an MIC of 1 µg/mL. mdpi.com Another series of triazolo[4,3-a]pyrazine derivatives containing a trifluoromethyl group also yielded compounds with notable antibacterial activity, with one derivative showing an MIC of 16 μg/mL against E. coli. mdpi.com
The table below summarizes the antibacterial efficacy of selected derivatives from various studies, demonstrating the potential of the trifluoromethylphenyl scaffold in developing new antibiotics.
| Compound Class | Derivative/Substituent | Bacterial Strain | MIC (μg/mL) | Reference |
| N-(Trifluoromethyl)phenyl Pyrazole | Dichloro-substituted (18) | S. aureus (MRSA, NRS-123) | 1.56 | nih.gov |
| N-(Trifluoromethyl)phenyl Pyrazole | Dichloro-substituted (18) | E. faecalis (ATCC 29212) | 1.56 | nih.gov |
| N-(Trifluoromethyl)phenyl Pyrazole | Trifluoromethyl-substituted (13) | S. aureus (MRSA, NRS-123) | 3.12 | nih.gov |
| Aminoguanidine Hydrazone | 4-Trifluoromethyl-benzyloxy (10d) | S. aureus (ATCC 29213) | 1 | mdpi.com |
| Aminoguanidine Hydrazone | 4-Trifluoromethyl-benzyloxy (10d) | E. coli (ATCC 25922) | 16 | mdpi.com |
| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus (ATCC 29213) | 32 | mdpi.com |
| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli (ATCC 25922) | 16 | mdpi.com |
These findings underscore the value of this compound as a starting point for the discovery of novel antibacterial agents.
Antimicrobial Research
Antistaphylococcal Activity, including Methicillin-resistant Staphylococcus aureus (MRSA)
Research has primarily focused on derivatives of this compound, particularly pyrazole derivatives, for their antibacterial properties. These compounds have demonstrated notable efficacy against Gram-positive bacteria, including strains of Staphylococcus aureus that are resistant to conventional antibiotics.
A study centered on N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed that these compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov One of the trifluoromethyl-substituted derivatives, in particular, showed promising activity against a strain of Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Further investigations into 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives also highlighted their potency, with some compounds exhibiting significant inhibitory effects against various S. aureus strains, including MRSA. mdpi.comnih.gov
These derivatives not only inhibit the growth of planktonic bacteria but have also been shown to be effective against MRSA persisters and can prevent and eradicate biofilms formed by MRSA. nih.govmdpi.com The mechanism of action for some of these derivatives is believed to involve targeting bacterial cell wall integrity by binding to penicillin-binding protein 2a (PBP2a). rsc.org
Table 1: Antistaphylococcal Activity of this compound Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound Type | Target Strain(s) | Reported MIC | Source(s) |
|---|---|---|---|
| Trifluoromethyl-substituted pyrazole derivative | MRSA | 3.12 µg/mL | nih.govresearchgate.net |
| Dichloro aniline (B41778) substituted pyrazole derivative | S. aureus strains | 0.78–1.56 µg/mL | nih.gov |
| Bromo and trifluoromethyl substituted pyrazole derivative | S. aureus strains | 0.78 µg/mL | researchgate.net |
| Dichloro aniline substituted 3,5-bis(trifluoromethyl)phenyl-pyrazole derivative | MRSA strains | as low as 0.5 µg/mL | mdpi.com |
| 4-Bromo-3-chloro-aniline-substituted 3,5-bis(trifluoromethyl)phenyl-pyrazole derivative | S. aureus, including MRSA | as low as 0.5 µg/mL | mdpi.com |
Antineoplastic Investigations
The antineoplastic potential of this compound has been explored through investigations into its cytotoxicity against various cancer cell lines and its ability to induce apoptosis.
However, studies on derivatives have shown cytotoxic effects. For instance, ficifolidione derivatives, which are structurally distinct, have demonstrated high cytotoxicity against the HL-60 cell line, with IC₅₀ values generally below 10 μM. nih.gov Similarly, certain newly synthesized dipterocarpol (B1150813) derivatives have shown enhanced cytotoxic potency against the MCF-7 cell line, with IC₅₀ values ranging from 1.84 to 24.72 µM. nih.gov
The induction of apoptosis is a key mechanism for many anticancer agents. nih.gov In the context of derivatives, research has shown that the cytotoxicity of ficifolidione derivatives in HL-60 cells is induced by apoptosis, as evidenced by the activation of caspase 3/7 and the detection of early stages of apoptosis. nih.gov The evasion of apoptosis is a hallmark of cancer cells, and developing novel therapeutics that can successfully trigger this process is a critical strategy in cancer treatment. nih.gov The extrinsic apoptosis pathway, for example, can be activated by ligands such as TNF-related apoptosis-inducing ligand (TRAIL), which has been an attractive therapeutic candidate due to its ability to induce apoptosis in cancer cells with minimal toxicity to normal cells. nih.gov
Enzyme Modulation and Inhibition Studies
The interaction of this compound and its derivatives with various enzymes is a significant area of research, with implications for treating a range of diseases.
Based on the available research, there is no specific information detailing the cholinesterase inhibitory activities of this compound. Cholinesterase inhibitors are a critical class of drugs, particularly for managing symptoms of Alzheimer's disease, and research is ongoing to find novel compounds with greater effectiveness and reduced toxicity. nih.govnih.gov
Derivatives of this compound have been shown to interact with cyclooxygenase (COX) and lipoxygenase (LOX). Specifically, the pyrazoline derivative 3-amino-1-[m-(trifluoromethyl)-phenyl]-2-pyrazoline (also known as BW 755C) has been studied for its influence on these enzymes. It was found to be a strong inhibitor of both soybean and platelet lipoxidase (B8822775) activity. Its effect on cyclooxygenase was more complex, acting as a stimulator at higher substrate concentrations but as an inhibitor at lower concentrations.
Regarding β-secretase (BACE1), a key target in Alzheimer's disease research, studies have been conducted on trifluoromethyl-containing compounds. nih.govresearchgate.net For example, trifluoromethyl dihydrothiazine-based inhibitors have been developed and shown to be potent BACE1 inhibitors. nih.gov However, direct inhibitory action by this compound or its immediate derivatives on β-secretase has not been specifically reported in the reviewed literature.
Antioxidant and Free Radical Scavenging Properties of Derivatives
Derivatives of this compound have been a key focus of antioxidant research. The introduction of various functional groups onto the parent molecule can significantly modulate its ability to neutralize free radicals.
Research into N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines has demonstrated that the number and position of hydroxyl groups on the benzylidene portion of the molecule directly correlate with their free radical scavenging efficiency. researchgate.net Compounds with three hydroxyl groups were found to be the most potent scavengers of 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl, and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. researchgate.net This highlights the critical role of hydroxyl substituents in the antioxidant activity of these derivatives.
Similarly, studies on other arylhydrazone derivatives have shown that their antioxidant capacity is influenced by the electronic properties of the substituents. nih.gov For instance, in a series of 1,3,5-trimesic hydrazones, compounds bearing electron-donating groups, such as a methoxy (B1213986) and two methyl groups, or a chlorine atom in the ortho-position, exhibited superior DPPH radical scavenging activity compared to the standard antioxidant, ascorbic acid. nih.gov Conversely, derivatives with a N,N-dimethylamino group or a hydroxyl group on a naphthyl ring showed the highest activity in the ABTS radical cation scavenging assay. nih.gov These findings underscore the potential to fine-tune the antioxidant properties of these compounds through targeted chemical modifications. nih.gov
Table 1: Antioxidant Activity of this compound Derivatives
| Derivative Class | Key Structural Feature | Assay | Finding |
|---|---|---|---|
| N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines | Three hydroxyl groups on the benzylidene ring | DPPH, Galvinoxyl, ABTS | Most effective radical scavengers researchgate.net |
| 1,3,5-Trimesic hydrazones | Methoxy and two methyl groups on phenyl | DPPH | Higher antioxidant activity than ascorbic acid nih.gov |
| 1,3,5-Trimesic hydrazones | Chlorine in ortho-position of phenyl | DPPH | Higher antioxidant activity than ascorbic acid nih.gov |
| 1,3,5-Trimesic hydrazones | N,N-dimethylamino group in para-position of phenyl | ABTS | Highest antioxidant behavior nih.gov |
| 1,3,5-Trimesic hydrazones | Hydroxy group on naphthyl | ABTS | High antioxidant behavior nih.gov |
Immunomodulatory Potential
The immunomodulatory potential of compounds related to this compound, such as flavonoids, has been an area of active investigation. Flavonoids have demonstrated the ability to modulate the immune system, in part by suppressing the mTOR signaling pathway. nih.gov This suppression can lead to the induction of T regulatory cells, which play a crucial role in maintaining immune homeostasis and preventing autoimmune diseases. nih.gov
While direct studies on the immunomodulatory effects of this compound are not extensively available in the provided search results, the known activities of structurally related compounds suggest that this is a promising area for future research. The ability to influence immune cell function, particularly T-cell differentiation, could have significant therapeutic implications for a range of conditions, including autoimmune disorders and cancer. nih.gov Further investigation is needed to determine if this compound or its derivatives can elicit similar immunomodulatory responses.
Mechanisms of Biological Action
The biological effects of this compound are underpinned by a variety of molecular mechanisms, stemming from its unique chemical structure.
Molecular Target Interactions and Specificity
The interaction of this compound with specific molecular targets is a key determinant of its biological activity. For instance, it has been investigated as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipids that regulate inflammation and pain. The trifluoromethyl group can also influence interactions with other biological targets. For example, in the context of PI3K inhibitors, the inclusion of a trifluoromethyl moiety was found to be crucial for inhibiting PI3K-dependent Akt activation. mdpi.com Furthermore, non-covalent interactions, such as those involving pi systems, are critical for biological processes like protein-ligand recognition. mdpi.com The trifluoromethyl group can participate in these interactions, contributing to the binding affinity and specificity of the molecule for its target.
Complex Formation with Metal Ions and their Influence on Enzyme Activities
Hydrazine (B178648) derivatives, including those of this compound, are known to form stable complexes with various metal ions. nih.gov This complexation can significantly alter the biological activity of the parent molecule. The formation of these metal complexes can reduce the polarity of the metal ion and increase the lipophilicity of the entire complex, which can facilitate its interaction with biological membranes and other hydrophobic regions within the cell. mdpi.com
The coordination of hydrazones to metal ions can lead to compounds with enhanced biological activities, including antimicrobial and anticancer effects. researchgate.netorientjchem.org The biological activity of these metal complexes is often attributed to their ability to chelate with essential transition metals within the cell, thereby disrupting vital enzymatic processes. researchgate.net The specific geometry and stability of the metal complex, which are influenced by both the ligand and the metal ion, play a crucial role in determining its biological efficacy. mdpi.com
Role in Redox Reactions and Influence on Cellular Pathways
This compound can participate in redox reactions, which can have a profound impact on cellular pathways. Hydrazines are known to undergo oxidative activation in various enzymatic systems, leading to the formation of reactive free radicals. nih.gov These radicals can then interact with and modify cellular components, including DNA, leading to cytotoxic effects. nih.gov
The redox activity of this compound can also influence signaling pathways that are sensitive to the cellular redox state. For example, the PI3K/Akt signaling pathway can be modulated by redox-mediated events. mdpi.com By participating in redox cycling, this compound and its derivatives can potentially alter the activity of key regulatory proteins in these pathways, leading to downstream effects on cell proliferation, survival, and metabolism.
Enhanced Lipophilicity and Biological Membrane Penetration
A key feature of the trifluoromethyl group is its ability to enhance the lipophilicity of a molecule. nih.gov Lipophilicity is a critical physicochemical property that governs a compound's ability to cross biological membranes and reach its site of action. nih.govnih.gov The increased lipophilicity conferred by the trifluoromethyl group allows this compound to more effectively penetrate cell membranes.
Comparative Biological Studies with Related Compounds
The biological and pharmacological profile of a molecule is intricately linked to its chemical structure. In the case of this compound, its activity is best understood through comparative analysis with structurally related compounds. These comparisons, particularly with its non-fluorinated parent compound, its positional isomer, and analogs with different halogen substitutions, provide critical insights into structure-activity relationships (SAR). The presence and position of the trifluoromethyl (-CF3) group, as well as other substituents, can dramatically alter a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn dictates its pharmacological effects.
Analogous Compounds and Their Pharmacological Profiles (e.g., Phenylhydrazine (B124118), 4-(Trifluoromethyl)phenylhydrazine (B1295192), 3-Fluorophenylhydrazine)
Examining analogs of this compound reveals the significant influence of the trifluoromethyl group and its substitution pattern on the phenyl ring.
Phenylhydrazine: As the parent compound, phenylhydrazine (C₆H₅NHNH₂) serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals like antipyrine. who.intguidechem.comwikipedia.org It is a widely used reagent for creating hydrazones and other organic intermediates. guidechem.com In biological research, it is known to induce acute hemolytic anemia in animal models and its effects on red blood cell metabolism have been studied. wikipedia.orgnih.gov Studies in mice have indicated that phenylhydrazine may have carcinogenic potential. Its reactivity and applications are well-established, but its lower lipophilicity compared to its fluorinated analogs can limit its utility in modern drug design.
4-(Trifluoromethyl)phenylhydrazine: This compound is a positional isomer of this compound and is also a key intermediate in the synthesis of pharmaceuticals, including anti-cancer agents, and agrochemicals. chemimpex.comsigmaaldrich.com The trifluoromethyl group, with its strong electron-withdrawing nature, enhances the lipophilicity and metabolic stability of molecules it is incorporated into. mdpi.com Research has shown that the introduction of a trifluoromethyl group at the para-position of a phenolic ring can significantly increase biological potency; for instance, it led to a six-fold increase in the inhibition of 5-hydroxytryptamine (5-HT) uptake compared to the non-fluorinated analog in one study. mdpi.com
3-Fluorophenylhydrazine: This analog, where the trifluoromethyl group is replaced by a single fluorine atom, is utilized in the synthesis of compounds aimed at treating diseases mediated by pro-inflammatory cytokines. chemicalbook.com The fluorine atom, being highly electronegative, influences the molecule's electronic properties and reactivity. cymitquimica.com Like other hydrazine derivatives, it serves as a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals. cymitquimica.comfluoromart.com
Table 1: Comparative Pharmacological Profiles of Analogous Compounds
| Compound Name | Chemical Formula | Key Features & Applications | Relevant Research Findings |
|---|---|---|---|
| Phenylhydrazine | C₆H₈N₂ | Foundational chemical intermediate for dyes and pharmaceuticals (e.g., antipyrine). who.intguidechem.com | Used in laboratories to induce hemolytic anemia in animal models. wikipedia.org Affects red blood cell metabolism, causing ATP depletion. nih.gov |
| 4-(Trifluoromethyl)phenylhydrazine | C₇H₇F₃N₂ | Intermediate for pharmaceuticals (e.g., anti-cancer agents) and agrochemicals. chemimpex.comsigmaaldrich.com | The -CF₃ group at the para-position can increase biological potency, as seen in enhanced 5-HT uptake inhibition in related structures. mdpi.com |
| 3-Fluorophenylhydrazine | C₆H₇FN₂ | Intermediate for synthesizing compounds for pro-inflammatory cytokine-mediated diseases. chemicalbook.com | The fluorine atom enhances the electron-withdrawing properties of the phenyl ring, influencing reactivity. cymitquimica.com |
Positional Isomerism and its Impact on Biological Activity
Positional isomerism, which concerns the different placement of functional groups on a molecular scaffold, can have a profound impact on biological activity. The change in the substituent's position can alter the molecule's shape, polarity, and ability to bind to biological targets like enzymes and receptors.
The comparison between this compound and 4-(trifluoromethyl)phenylhydrazine exemplifies the significance of the substituent's location on the phenyl ring. While both are used in synthesizing biologically active molecules, the specific placement of the -CF3 group (meta vs. para) influences the stereoelectronic properties of the molecule, which can lead to different binding affinities and pharmacological profiles. For instance, research on a series of 1,2,3,4-tetrahydroisoquinolines showed that a 3-trifluoromethyl moiety led to selective inhibition of the enzyme phenylethanolamine N-methyltransferase (PNMT) due to steric factors and a decrease in the amine's pKa. nih.gov
Studies on other classes of compounds further highlight this principle. In a series of novel oxazolidinone antibacterial agents, a linearly attached benzotriazole (B28993) pendant resulted in a more potent compound compared to its angularly attached isomer. nih.gov Similarly, the self-assembly and pathway complexity of amphiphilic BODIPY dyes were shown to be controlled by the position of a carboxyl group on the aromatic core. nih.gov These examples underscore that even subtle changes in the arrangement of functional groups, as seen in positional isomers, are a critical factor in medicinal chemistry for optimizing biological activity and achieving target selectivity.
Table 2: Impact of Positional Isomerism on Biological Activity
| Compound Class | Isomeric Difference | Impact on Biological/Chemical Property | Reference |
|---|---|---|---|
| Trifluoromethyl-substituted Tetrahydroisoquinolines | Position of the trifluoromethyl group | The 3-trifluoromethyl moiety contributed to selective inhibition of PNMT due to steric bulk and altered pKa. | nih.gov |
| Oxazolidinone Derivatives | Linear vs. Angular attachment of benzotriazole | The linearly attached isomer exhibited greater antibacterial potency. | nih.gov |
| Amphiphilic BODIPY Dyes | Position of a carboxyl group (meso- vs. 2-position) | The position of the functional group determined the molecular self-assembly pathway and complexity. | nih.gov |
| Trifluoromethylphenyl piperazine (B1678402) (TFMPP) | Meta- vs. Para- position of the trifluoromethyl group | The meta-isomer (m-TFMPP) is a more commonly encountered serotonergic agent in designer drug markets than the para-isomer (p-TFMPP). | wikipedia.org |
Computational and Spectroscopic Characterization
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic methods are fundamental in verifying the identity and purity of 3-(Trifluoromethyl)phenylhydrazine. Each technique offers unique insights into the compound's atomic and molecular properties.
NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the hydrazine (B178648) (-NH-NH₂) protons. The aromatic protons, located on the phenyl ring, would typically appear as a complex multiplet in the downfield region (approximately 6.8-7.5 ppm). The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group. The protons of the hydrazine moiety would be observed as broad signals due to quadrupole broadening and chemical exchange, with their chemical shifts being sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Multiplet (m) |
| -NH | Variable | Broad Singlet (br s) |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The carbon atom of the trifluoromethyl group (CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical range of 110-150 ppm. The carbon atom directly attached to the CF₃ group will show a significant downfield shift and will also appear as a quartet. The carbon attached to the hydrazine group will also be distinguishable.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| Aromatic C-N | ~145-150 | Singlet (s) | |
| Aromatic C-CF₃ | ~130-135 | Quartet (q) | Large ¹JCF |
| Aromatic C-H | ~110-130 | Singlet (s) |
Note: Predicted values are based on typical ranges for similar structures.
The ¹⁹F NMR spectrum provides a direct observation of the fluorine nuclei. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single signal. This signal will appear as a singlet in a proton-decoupled spectrum. The chemical shift for a CF₃ group on a benzene (B151609) ring typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard.
The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.
Key expected absorptions include:
N-H Stretching: The hydrazine group will exhibit characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, primary amines (-NH₂) show two bands in this region (symmetric and asymmetric stretching), while secondary amines (-NH) show one.
Aromatic C-H Stretching: Vibrations for the aromatic C-H bonds are expected just above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the phenyl ring will produce several peaks in the 1450-1600 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group will result in very strong and characteristic absorption bands, typically found in the 1100-1350 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydrazine (-NH₂) | N-H Asymmetric Stretch | ~3350 - 3400 | Medium |
| Hydrazine (-NH₂) | N-H Symmetric Stretch | ~3250 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | ~3030 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | ~1580 - 1610, ~1450 - 1500 | Medium-Strong |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (molecular weight: 176.14 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 176. The fragmentation pattern would likely involve the loss of the hydrazine group or parts of it, and potentially the trifluoromethyl radical. Common fragments could include ions corresponding to the loss of NH₂ (m/z 160), N₂H₃ (m/z 145), and the CF₃ group (m/z 107). The trifluoromethylphenyl cation (m/z 145) would be a particularly stable and thus prominent fragment.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of determining the elemental composition of a molecule by measuring its mass with very high accuracy. Techniques like Time-of-Flight (TOF) mass spectrometry offer high resolving power, enabling the measurement of accurate ion masses with errors in the low parts-per-million (ppm) range ual.es. For this compound (C7H7F3N2), HRMS would provide a highly precise mass measurement, allowing for the unambiguous confirmation of its molecular formula and distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and semi-volatile compounds. In the context of this compound, which is a liquid, GC is used to assess its purity thermofisher.com. The compound is volatilized and passed through a capillary column, where it is separated from any impurities before entering the mass spectrometer mdpi.com. The mass spectrometer then ionizes the eluted compound, typically using electron ionization (EI), and detects the resulting fragments. The fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. However, it is important to note that highly reactive fluorine-containing compounds can potentially interact with and degrade the polysiloxane-based stationary phases commonly used in GC columns researchgate.net.
A typical GC-MS analysis would involve the following parameters, which can be adapted for specific instruments and analytical goals:
| Parameter | Example Value |
| Column Type | Polysiloxane capillary column |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Ionization Mode | Electron Ionization (70 eV) |
| Detector | Quadrupole or Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. For hydrazine derivatives, LC-MS provides a sensitive and selective method for determination scitepress.org. In this technique, the compound is dissolved in a suitable solvent and passed through a liquid chromatography column, such as a phenyl column which has a special selectivity for aromatic compounds scitepress.org. The mobile phase, often a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like methanol), carries the analyte through the column to the mass spectrometer scitepress.org. This method is particularly useful for analyzing complex mixtures or reaction products involving this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography. It is particularly suited for polar molecules, allowing them to be ionized directly from the solution phase into the gas phase with minimal fragmentation. For hydrazine derivatives, ESI can be operated in both positive and negative ion modes slu.se. The choice of polarity depends on the specific molecular structure and the desired analytical sensitivity. ESI-MS/MS, a tandem mass spectrometry technique, can be used to study the gas-phase reactions and fragmentation pathways of ions, providing deeper structural insights nih.govresearchgate.net. For instance, studies on related compounds have utilized ESI-MS/MS to investigate intramolecular coupling reactions under solvent-free conditions nih.govresearchgate.net.
Advanced Structural Determination
While mass spectrometry provides information about the mass and connectivity of atoms, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal. It works by irradiating a crystal with X-rays and analyzing the resulting diffraction pattern carleton.edu. The arrangement of atoms in the crystal lattice causes the X-rays to be diffracted in specific directions, creating a unique pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional model of the electron density within the crystal can be generated, from which the positions of the atoms, their chemical bonds, and other structural information can be determined tricliniclabs.com. This method is indispensable for establishing the definitive solid-state structure of new compounds, including metal complexes containing trifluoromethyl groups nih.gov.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction is the most powerful application of this technique, providing unambiguous structural information. It requires a single, high-quality crystal of the material tricliniclabs.com. The analysis provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and site-ordering carleton.edu. For a compound like this compound, this analysis would reveal the precise geometry of the molecule in the solid state, including the conformation of the hydrazine group relative to the trifluoromethyl-substituted phenyl ring and details of intermolecular interactions like hydrogen bonding. While this technique is fundamentally important, its application is contingent on the ability to grow suitable single crystals of the compound.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools for investigating the structural and electronic properties of this compound. These methods provide insights that complement experimental data, offering a deeper understanding of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set like 6-311++G(d,p), are employed to predict its molecular properties.
Table 1: Representative Optimized Geometric Parameters (based on a related phenylhydrazine (B124118) derivative)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-C (phenyl) | 1.38 - 1.40 |
| C-N | 1.39 - 1.43 |
| N-N | 1.38 |
| C-H | 1.08 - 1.09 |
| C-C-C (phenyl) | 118 - 121 |
| C-N-N | 115 - 118 |
| H-N-N | 110 - 113 |
Note: Data is illustrative and based on calculations for a similar molecular structure.
The energetics of the molecule, including its total energy, heat of formation, and thermodynamic stability, can also be determined from the optimized structure. These energetic parameters are crucial for understanding the molecule's reactivity and potential for participation in chemical reactions.
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. gaussian.com This is verified by the absence of imaginary frequencies. gaussian.com The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. The vibrational modes of this compound would include stretching, bending, and torsional motions of its constituent atoms and functional groups, such as the N-H and C-F stretching vibrations. A representative comparison of calculated and experimental vibrational frequencies for a related trifluoromethyl-containing compound is provided in Table 2, showcasing the typical agreement between theoretical and experimental data.
Table 2: Representative Vibrational Frequencies (cm⁻¹) (based on a related trifluoromethyl-containing compound)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3450 | 3430 |
| C-H Stretch (aromatic) | 3100 - 3000 | 3080 - 3010 |
| C=C Stretch (aromatic) | 1620 - 1580 | 1610 - 1570 |
| C-F Stretch | 1350 - 1100 | 1330 - 1120 |
| N-N Stretch | 1150 | 1140 |
Note: Data is illustrative and based on calculations for a similar molecular structure.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the phenylhydrazine moiety, particularly the nitrogen atoms with lone pairs of electrons, while the LUMO is likely to be distributed over the trifluoromethylphenyl ring, influenced by the electron-withdrawing trifluoromethyl group. semanticscholar.org Table 3 presents typical HOMO, LUMO, and energy gap values for a molecule containing a trifluoromethylphenyl group.
Table 3: Representative Frontier Molecular Orbital Energies (based on a related trifluoromethyl-containing compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 to -5.5 |
| LUMO | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: Data is illustrative and based on calculations for a similar molecular structure.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govajchem-a.com The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons, indicating sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are likely to be found around the hydrogen atoms and the electron-deficient trifluoromethyl group, suggesting sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of the phenyl ring and the trifluoromethyl group. The strength of these interactions is measured by the second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction. Table 4 provides examples of significant donor-acceptor interactions that would be expected in this compound based on NBO analysis of similar structures.
Table 4: Representative NBO Analysis - Donor-Acceptor Interactions (based on a related trifluoromethyl-containing compound)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π*(C-C) (phenyl) | 5 - 10 |
| LP(1) N | σ*(C-F) | 1 - 3 |
| π(C-C) (phenyl) | π*(C-C) (phenyl) | 15 - 25 |
Note: LP denotes a lone pair, π and σ* denote antibonding orbitals. Data is illustrative and based on calculations for a similar molecular structure.*
Environmental Fate and Degradation Studies
Environmental Persistence and Degradation Pathways
The persistence of 3-(Trifluoromethyl)phenylhydrazine in the environment is influenced by its susceptibility to hydrolysis, oxidation, and photochemical reactions. These abiotic processes are key determinants of its environmental half-life and the nature of any transformation products.
Oxidative processes are a more significant pathway for the degradation of phenylhydrazine (B124118) derivatives. The hydrazine (B178648) moiety is susceptible to oxidation, which can be initiated by various environmental oxidants or through enzymatic action.
Enzymatic Oxidation : Studies on the parent compound, phenylhydrazine, show that it can be oxidized by enzymes like tyrosinase. nycu.edu.tw This reaction involves the generation of superoxide (B77818) radicals and the formation of phenol (B47542). nycu.edu.tw The oxidation of phenylhydrazine by tyrosinase is an efficient process, suggesting that similar enzymatic pathways could contribute to the degradation of this compound in biological systems. nycu.edu.tw The trifluoromethyl group's electron-withdrawing nature may influence the rate and products of such reactions.
Chemical Oxidation : Phenylhydrazine is known to induce oxidative stress through the generation of free radicals. nih.gov This reactivity suggests that this compound can react with chemical oxidants present in the environment, such as hydroxyl radicals in the atmosphere or dissolved oxygen in water, particularly in the presence of metal ions that can catalyze the reaction. Hazardous decomposition products from the related hydrochloride salt when exposed to strong oxidizing agents include hydrogen fluoride (B91410) gas, nitrogen oxides, and carbon oxides. chemsrc.com
Potential oxidative degradation products could arise from the oxidation of the hydrazine group, potentially leading to the formation of diazene (B1210634) intermediates, which could then be further transformed.
Photochemical processes, driven by sunlight, can be a crucial degradation pathway for aromatic compounds. Studies on structurally related trifluoromethylated compounds indicate a susceptibility to phototransformation.
Photolysis of Related Compounds : Research on trifluoromethylated phenothiazine (B1677639) drugs, which also contain a trifluoromethylphenyl group, has shown that they undergo photochemical transformation when exposed to light. nih.gov These transformations occurred rapidly even under low light doses, with typical modifications including sulfoxidation and the conversion of the trifluoromethyl group into a carboxylic moiety. nih.gov
Mechanism of Transformation : Another related compound, 3-trifluoromethyl-3-phenyldiazirine, is rapidly photolyzed when irradiated with UV light (near 350 nm), yielding a corresponding carbene. nih.gov This high photoreactivity of the trifluoromethyl-phenyl structure suggests that direct photolysis could be a significant environmental fate process for this compound, leading to the formation of various transformation products.
The table below summarizes potential degradation pathways.
Interactive Table: Potential Degradation Pathways for this compound| Degradation Pathway | Reactivity/Potential | Primary Transformation Site | Potential Products | Supporting Evidence |
|---|---|---|---|---|
| Hydrolytic Decomposition | Low | Unlikely under normal environmental conditions. | - | Data on hydrochloride salt suggests hydrolysis is not expected. |
| Oxidative Degradation | High | Hydrazine group (-NHNH₂) | Phenolic derivatives, Diazene intermediates, Nitrogen oxides, Hydrogen fluoride | Studies on phenylhydrazine oxidation by tyrosinase nycu.edu.tw; Data on hydrochloride salt decomposition chemsrc.com. |
| Photochemical Transformation | High | Trifluoromethylphenyl group | Carboxylic acid derivatives, Carbenes | Studies on trifluoromethylated phenothiazines nih.gov and 3-trifluoromethyl-3-phenyldiazirine nih.gov. |
Biodegradability Assessments
Biodegradability studies, particularly standardized tests like the OECD 301 series, are used to determine the potential for microorganisms to break down a chemical.
Standardized aerobic biodegradability tests provide insight into a chemical's persistence in environments like wastewater treatment plants and surface waters. The OECD 301 series are tests for "ready biodegradability." oecd.org For a substance to be considered readily biodegradable, it must reach a pass level of 60% degradation within a 10-day window during the 28-day test period. oecd.orgaropha.com
While specific OECD 301D test data for this compound is not available, studies on similar compounds are informative. Three trifluoromethylated phenothiazine drugs (fluphenazine, triflupromazine, and trifluoperazine) were all classified as "not readily biodegradable" according to the OECD 301D (Closed Bottle Test) guideline. nih.gov This finding for structurally related compounds containing the trifluoromethylphenyl moiety strongly suggests that this compound would also exhibit poor aerobic biodegradability. The transformation products observed in these tests were determined to be of photolytic, not bacterial, origin. nih.gov
There is a notable lack of specific studies on the anaerobic degradation of this compound in the scientific literature. Anaerobic conditions are prevalent in environments such as sediments, deep groundwater, and anaerobic digesters. The degradation of aromatic compounds under these conditions is generally slower and more complex than aerobic degradation. nih.gov The absence of data makes it difficult to assess the persistence of this compound in anoxic environments, highlighting a significant gap in the understanding of its complete environmental fate.
Environmental Monitoring and Risk Assessment Methodologies
The environmental fate and potential risks associated with this compound necessitate the development and application of robust monitoring and assessment methodologies. This section explores the current approaches for detecting this compound in environmental compartments and the use of computational models to predict its environmental parameters.
Detection in Environmental Samples
To date, specific analytical methods for the routine detection of this compound in environmental matrices such as water, soil, and air are not widely documented in publicly available scientific literature. However, based on the analytical techniques used for structurally similar compounds, including other fluorinated aromatic compounds, phenylhydrazines, and aniline (B41778) derivatives, a likely analytical approach can be inferred.
Likely Analytical Techniques:
Advanced chromatographic techniques coupled with mass spectrometry are the most probable methods for the determination of this compound at trace levels in environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For phenylhydrazine and its derivatives, GC-MS has been used for identification, often after a derivatization step to improve volatility and chromatographic behavior. nih.gov For instance, the reaction of phenylhydrazine with pyridoxal (B1214274) forms a stable phenylhydrazone that can be analyzed by GC-MS. nih.gov A similar derivatization strategy could potentially be applied to this compound. The choice of sample introduction technique, such as headspace, liquid injection, or solid-phase microextraction (SPME), would depend on the specific matrix and the concentration of the analyte. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds. LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers high sensitivity and selectivity for the detection of trace organic contaminants in complex environmental matrices. rsc.orgtandfonline.com For fluorinated compounds and aniline derivatives, LC-MS/MS methods have been successfully developed for their determination in water and soil. rsc.orgnih.govacs.org An approach using a C18 reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer, coupled with electrospray ionization (ESI) in positive mode, would likely be effective for the analysis of this compound. ajptr.com
Sample Preparation:
Effective sample preparation is crucial to remove interfering substances and concentrate the target analyte from the environmental matrix.
Water Samples: For aqueous samples, solid-phase extraction (SPE) is a common and effective pre-concentration and cleanup technique. tandfonline.comnih.gov The choice of the SPE sorbent would be critical and would likely involve a reversed-phase material like C18.
Soil and Sediment Samples: The extraction of this compound from solid matrices would likely involve solvent extraction, potentially with the aid of ultrasonication. rsc.org The extract would then require a cleanup step, possibly using dispersive solid-phase extraction (d-SPE), before instrumental analysis. rsc.org
The table below summarizes the potential analytical methods for the detection of this compound in environmental samples, inferred from methods used for similar compounds.
| Analytical Technique | Sample Matrix | Sample Preparation | Detection | Key Considerations |
| GC-MS | Water, Soil, Air | Derivatization, Solid-Phase Microextraction (SPME), Solvent Extraction | Mass Spectrometry (MS) | Derivatization may be necessary to improve volatility and thermal stability. |
| LC-MS/MS | Water, Soil | Solid-Phase Extraction (SPE), Solvent Extraction, Dispersive SPE (d-SPE) | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity for trace analysis in complex matrices. |
| Capillary Electrophoresis (CE) | Water | Field-Enhanced Sample Injection | UV or Mass Spectrometry | Suitable for charged analytes and offers high separation efficiency. nih.govmdpi.com |
This table is based on inferred methodologies from the analysis of structurally related compounds.
Prediction of Environmental Parameters using Computational Models
In the absence of extensive empirical data, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools for predicting the environmental fate and toxicological effects of chemical compounds. These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, environmental behavior, or biological activity.
Prediction of Ecotoxicity:
QSAR models can be employed to estimate the acute and chronic toxicity of this compound to various aquatic organisms, such as fish, daphnids, and algae.
Acute Toxicity (LD50/LC50): Programs like GUSAR (General Unrestricted Structure-Activity Relationships) can predict the half-lethal dose (LD50) for different routes of administration based on the chemical structure. jomardpublishing.com For pesticides and other chemicals, QSAR models have been developed to predict acute toxicity values (LC50 or EC50) for a range of species, which can be used to construct Species Sensitivity Distributions (SSDs). nih.gov
Chronic Toxicity: While data is more limited, read-across approaches and QSAR models are also being developed to estimate chronic toxicity endpoints. europa.eu
Prediction of Persistence, Bioaccumulation, and Mobility:
The persistence, bioaccumulation potential, and mobility of a chemical in the environment are key parameters in risk assessment.
Biodegradability: Web-based platforms like BiodegPred can provide a prognosis of a molecule's likelihood of being catabolized by microorganisms in the biosphere. tandfonline.comnih.gov This tool merges computational methods to predict biodegradability and toxicity. tandfonline.comnih.gov
Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF): The BCF, a measure of a chemical's tendency to concentrate in an organism from water, is often predicted using QSARs based on the octanol-water partition coefficient (log K_ow_). tue.nlsfu.ca More complex models also incorporate factors like metabolism and food web biomagnification to predict the BAF. tue.nlsfu.canih.gov For fluorinated compounds, specific QSARs are being developed to improve the accuracy of bioaccumulation predictions. tue.nl
Soil Adsorption Coefficient (K_oc_): This parameter, which indicates the tendency of a chemical to adsorb to soil organic carbon, can be estimated using QSAR models. This is crucial for predicting the mobility of the compound in the soil and its potential to leach into groundwater.
The following table presents a summary of computational models and the environmental parameters they can predict for this compound.
| Predicted Parameter | Modeling Approach | Relevant Software/Models | Significance |
| Acute Ecotoxicity (LC50/EC50) | QSAR | GUSAR, ECOSAR, TOPKAT | Assesses short-term risk to aquatic organisms. jomardpublishing.comeuropa.eu |
| Chronic Ecotoxicity | QSAR, Read-Across | Various research models | Evaluates long-term risks to ecosystem health. europa.eu |
| Biodegradability | Machine Learning, QSAR | BiodegPred | Predicts the persistence of the compound in the environment. tandfonline.comnih.gov |
| Bioconcentration (BCF/BAF) | QSAR (log K_ow based), Mechanistic Models | EPI Suite™, VEGA | Estimates the potential for the compound to accumulate in organisms and biomagnify in food webs. tue.nlsfu.ca |
| Soil Adsorption (K_oc_) | QSAR | EPI Suite™ | Predicts the mobility of the compound in soil and the potential for groundwater contamination. |
This table provides examples of modeling approaches and tools that can be applied to this compound.
Conclusion and Future Research Directions
Synthesis and Derivatization Advances of 3-(Trifluoromethyl)phenylhydrazine
The synthesis of this compound and its derivatives is a cornerstone for its application in various scientific fields. Traditional methods for preparing the parent compound often involve the reaction of aniline (B41778) with sodium nitrite (B80452) and hydrogen chloride to form a diazonium salt, which is then reduced. wikipedia.org More recent advancements focus on improving efficiency, safety, and environmental friendliness. These include the development of continuous flow synthesis systems which offer enhanced reaction control and safety, with some processes reporting high yields and significant daily output. Microwave-assisted, solvent-free approaches are also being explored to minimize environmental impact.
The derivatization of this compound is a major area of research, as it serves as a crucial building block for a wide range of heterocyclic compounds. smolecule.com Its unique trifluoromethyl group enhances the reactivity and stability of the resulting molecules. chemimpex.com Common derivatization reactions include:
Oxidation: To form corresponding azo compounds.
Reduction: To yield amines.
Substitution: At the hydrazine (B178648) nitrogen atoms using reagents like alkyl halides or acyl chlorides.
A significant focus of derivatization is the synthesis of pyrazole (B372694) and pyrazoline structures, which are important in medicinal chemistry. acs.orgresearchgate.net For instance, it is used in the creation of isosteviol-fused pyrazolines and pyrazoles with potential anticancer properties. The compound is also a precursor for N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazinecarbothioamides. fishersci.ca
Future research in this area is likely to concentrate on developing even more efficient and sustainable synthetic methodologies. The exploration of novel catalytic systems, including biocatalysis, could provide greener routes to both the parent compound and its derivatives. Furthermore, the synthesis of novel derivatives with tailored electronic and steric properties will continue to be a priority to meet the demands of medicinal chemistry, materials science, and agrochemical research. nih.govbohrium.com
Emerging Biological Applications and Therapeutic Potential
The trifluoromethyl group is a key pharmacophore in modern drug discovery, known to enhance properties like metabolic stability, lipophilicity, and binding affinity. mdpi.com Consequently, this compound and its derivatives are of significant interest for their therapeutic potential.
Anticancer and Antimicrobial Activity: Derivatives of this compound have shown promising results as both anticancer and antimicrobial agents. The trifluoromethyl group is often linked to improved efficacy in inhibiting cancer cell growth. In the realm of antimicrobial research, certain derivatives have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimal inhibitory concentration (MIC) values as low as 0.5 µg/mL.
Other Therapeutic Areas: The versatility of the this compound scaffold extends to other therapeutic areas. It has been investigated for its potential antioxidant activity, with some studies showing significant radical scavenging capabilities. Additionally, the core structure is relevant to the development of treatments for conditions like type 2 diabetes, as seen in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov The development of potent enkephalin analogs containing trifluoromethylated amino acid residues for use as analgesics also highlights the broad therapeutic potential. nih.gov
Future research will likely focus on the rational design and synthesis of new derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of the structure-activity relationships (SAR) will be crucial for optimizing these compounds. mdpi.com Exploring novel mechanisms of action and expanding the range of therapeutic targets for these derivatives are also promising avenues for future investigation.
New Frontiers in Computational and Analytical Techniques
Computational and analytical techniques are becoming increasingly vital in the study of fluorinated compounds like this compound.
Computational Studies: Density functional theory (DFT) and other computational methods are being used to predict the properties and reactivity of this compound and its derivatives. nih.govnih.gov These studies can provide insights into molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and intermolecular interactions. nih.govresearchgate.net This information is invaluable for understanding reaction mechanisms and for the rational design of new molecules with desired characteristics. For example, computational models can help predict the 19F NMR shifts of fluorinated compounds, aiding in the identification of reaction products and metabolites. nih.gov
Analytical Techniques: A range of analytical techniques are employed to characterize this compound and its derivatives. Gas chromatography (GC) is often used to assess purity. labproinc.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, are essential for structural elucidation. nih.govthermofisher.com The use of in-line analytical tools like portable FTIR and NMR in flow chemistry setups allows for real-time monitoring and optimization of reactions involving fluorinated compounds. acs.org Mass spectrometry is another critical tool for identifying and quantifying these compounds and their breakdown products in various matrices. nih.gov
The future in this area points towards the integration of more sophisticated computational models with experimental data. This synergy will enable more accurate predictions of molecular properties and reactivity, accelerating the discovery and development of new applications. Advanced analytical techniques, particularly in mass spectrometry and NMR, will be crucial for detecting and quantifying these compounds and their transformation products at ever-lower concentrations, which is especially important for environmental and biological monitoring. nih.govchromatographyonline.com
Challenges and Opportunities in Environmental Research
The widespread use of fluorinated compounds in pharmaceuticals and agrochemicals raises questions about their environmental fate and potential impact. bohrium.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and oxidative stability in many fluorinated molecules. nih.gov This persistence can lead to their accumulation in the environment. nih.gov
Environmental Fate and Degradation: Research has shown that trifluoromethyl-containing compounds can be persistent in the environment. collectionscanada.ca Photolysis is one potential degradation pathway for aromatic trifluoromethyl compounds in aquatic environments, which can lead to the formation of trifluoroacetic acid (TFA), another persistent substance. collectionscanada.caresearchgate.net The rate and products of photolysis are highly dependent on factors like pH and the presence of other substituents on the aromatic ring. collectionscanada.caresearchgate.net
Analytical Challenges: Detecting and quantifying fluorinated compounds and their degradation products in complex environmental matrices presents a significant analytical challenge. chromatographyonline.com While mass spectrometry is a powerful tool, it can have limitations in identifying all fluorinated byproducts. nih.gov 19F NMR has emerged as a complementary technique that can aid in the identification and quantification of these compounds. nih.gov
Opportunities for Greener Chemistry: The environmental concerns associated with some fluorinated compounds also present opportunities for the development of greener alternatives and more environmentally benign synthetic methods. sciencedaily.com Research into the biodegradation of trifluoromethyl-containing compounds is an important area for future studies. Understanding the complete life cycle of these compounds, from synthesis to disposal and environmental fate, is crucial for sustainable chemistry.
Prospects for Interdisciplinary Studies Involving this compound
The unique properties of the trifluoromethyl group make this compound a valuable tool for a wide range of interdisciplinary studies. chemimpex.comnih.gov
Chemical Biology and Medicinal Chemistry: In chemical biology, fluorinated molecules are used as probes to study biological processes. The "fluorine probe" approach can be used to investigate the dynamic properties and conformations of biomolecules. nih.gov The continued development of new derivatives of this compound will provide a rich library of compounds for screening against various biological targets, fostering collaboration between synthetic chemists and biologists.
Materials Science: The introduction of trifluoromethyl groups can significantly alter the properties of materials, enhancing durability and resistance to environmental factors. chemimpex.com this compound and its derivatives have potential applications in the creation of advanced polymers, coatings, and other materials with specific chemical and physical properties. smolecule.comchemimpex.com This opens up avenues for collaboration between organic chemists and materials scientists.
Agrochemical Science: In agrochemical research, the trifluoromethyl group is known to enhance the efficacy of pesticides and herbicides. chemimpex.combohrium.com this compound serves as an important intermediate in the synthesis of new agrochemicals. chemimpex.com Interdisciplinary research involving chemists, biologists, and environmental scientists is needed to develop effective and environmentally safe crop protection solutions. bohrium.com
The future is bright for interdisciplinary research involving this compound. As our understanding of the fundamental chemistry and biology of this compound and its derivatives grows, so too will the opportunities for its application in solving complex scientific and societal challenges.
Q & A
Q. What are the common synthetic routes for 3-(Trifluoromethyl)phenylhydrazine derivatives, and how are the products characterized?
- Methodological Answer : A typical synthesis involves condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones. For example, reacting this compound with chloro-substituted benzaldehydes in refluxing ethanol yields hydrazones, which can be cyclized to indole derivatives under acidic conditions . Characterization relies on modern spectroscopic techniques:
- FTIR : Confirms N–H stretching (~3300 cm⁻¹) and C=O/C=N bonds (1600–1700 cm⁻¹).
- NMR : ¹H-NMR identifies aromatic protons (δ 7.0–8.0 ppm) and hydrazine NH signals (δ 8.0–10.0 ppm). ¹³C-NMR detects trifluoromethyl groups (δ 120–125 ppm, J ~ 270 Hz) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270 for C₁₀H₉F₃N₆) confirm molecular formulas .
Q. How are spectroscopic techniques applied to distinguish intermediates during oxidation of this compound?
- Methodological Answer : UV-Vis spectroscopy monitors intermediates via absorbance at 280 nm (attributed to diazonium ions) and 320 nm (stable products). Oxygen consumption assays track reaction progress, while superoxide dismutase (SOD) inhibition experiments confirm superoxide radical (O₂⁻) involvement. Catalase detects hydrogen peroxide accumulation .
Advanced Research Questions
Q. How can researchers resolve cyclization failures in Fischer indole synthesis using this compound?
- Methodological Answer : Failed cyclization (e.g., phenylhydrazone intermediates not forming indoles) may result from steric hindrance or electronic effects from the trifluoromethyl group. Strategies include:
- Alternative routes : Use CF₃-levulinic acid with substituted hydrazines to bypass unstable intermediates .
- Optimized conditions : Adjust acid catalysts (e.g., HCl vs. H₂SO₄) or temperature gradients to stabilize reactive intermediates like phenyldiazene .
- Radical scavengers : Add SOD to suppress O₂⁻-mediated side reactions that degrade intermediates .
Q. What mechanisms explain the stabilization of phenylhydrazine intermediates by trifluoromethyl groups in hypoxia probes?
- Methodological Answer : The electron-withdrawing CF₃ group stabilizes phenylhydrazine intermediates by reducing electron density on the N–N bond, preventing cleavage. This is critical in reversible arylazo-based probes (e.g., HDSF) for tracking hypoxia. Computational studies (DFT) show CF₃ groups lower the energy barrier for intermediate formation, validated via cyclic voltammetry and in vivo fluorescence imaging .
Q. How do contradictory data on phenylhydrazine oxidation mechanisms inform experimental design?
- Methodological Answer : Discrepancies in reaction pathways (e.g., O₂⁻ as both product and chain propagator) require multi-modal validation:
- Controlled inhibition : Use EDTA to chelate metal cations (Cu²⁺) and SOD to sequester O₂⁻, isolating specific pathways .
- Time-resolved spectroscopy : Track diazonium ion (280 nm) and product (320 nm) kinetics to resolve autocatalytic phases .
- EPR spectroscopy : Directly detect radical intermediates (e.g., phenylhydrazyl radicals) to clarify redox roles .
Q. What methodologies elucidate the interaction of this compound with monoamine oxidases (MAOs)?
- Methodological Answer : MAO inhibition studies use:
- Enzyme kinetics : Measure IC₅₀ values under varied O₂ levels to assess O₂ dependency .
- X-ray crystallography : Resolve structures of MAO B inhibited by hydrazine derivatives, showing covalent alkylation at flavin N(5) .
- Mass spectrometry : Identify adducts (e.g., single vs. double alkylation of FAD) to map binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
